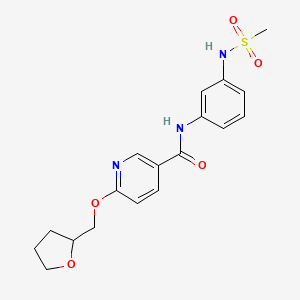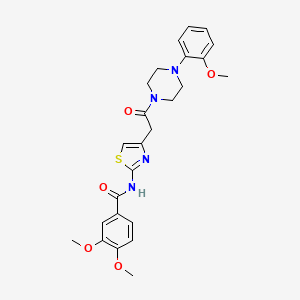![molecular formula C22H17F3N2O3S2 B2378707 (3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894674-20-5](/img/structure/B2378707.png)
(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17F3N2O3S2 and its molecular weight is 478.5. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound (3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide shows potential in photodynamic therapy (PDT) for cancer treatment. A study by (Pişkin, Canpolat, & Öztürk, 2020) highlights the importance of such compounds in PDT, focusing on their singlet oxygen quantum yield and fluorescence properties, which are essential for Type II mechanisms in cancer treatment.
Molecular and Electronic Properties
Research by (Beytur & Avinca, 2021) explores the molecular, electronic, nonlinear optical, and spectroscopic properties of similar compounds. This study provides insights into the electronic properties, molecular hardness, and chemical potential, which are crucial for understanding the behavior and potential applications of such compounds in various fields, including materials science and molecular electronics.
Antiproliferative Activities
A study by (Grozav et al., 2014) investigates arylidene-hydrazinyl-thiazole derivatives, which are structurally similar to the compound . Their research indicates significant antiproliferative activity against various carcinoma cell lines, suggesting potential applications in cancer research and therapy.
Corrosion Inhibition
The application of similar compounds in corrosion inhibition is demonstrated by (Jamil et al., 2018). Their study shows how Schiff bases derived from similar structures can act as efficient inhibitors against mild steel corrosion, indicating potential industrial applications in protecting metals from corrosive environments.
Monoamine Oxidase Inhibition
Research on monoamine oxidase inhibition by (Ahmad et al., 2018) involving structurally related compounds offers insights into potential therapeutic applications in neurological and psychiatric disorders where monoamine oxidase inhibitors are used.
Antimicrobial Activities
(Yilmaz & Cukurovalı, 2003) conducted studies on Schiff bases and their metal complexes, related to the compound , demonstrating antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
(3Z)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S2/c1-14-5-7-15(8-6-14)13-27-18-9-10-31-21(18)20(28)19(32(27,29)30)12-26-17-4-2-3-16(11-17)22(23,24)25/h2-12,26H,13H2,1H3/b19-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIATGDSWCOJLM-UNOMPAQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)
![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
